
5-Aminonorpinane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminonorpinane-1-carboxylic acid is a compound that belongs to the class of carboxylic acids. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). This particular compound is characterized by the presence of an amino group (-NH2) attached to the norpinane ring structure, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminonorpinane-1-carboxylic acid can be achieved through various methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acid . This method is particularly useful for converting alkyl halides into carboxylic acids with one additional carbon atom.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminonorpinane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
5-Aminonorpinane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Aminonorpinane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also participate in signaling pathways, influencing cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene.
2-Aminopropanoic acid:
3-Aminopropanoic acid:
Uniqueness: 5-Aminonorpinane-1-carboxylic acid is unique due to its specific ring structure and the presence of both amino and carboxyl groups. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
5-aminobicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8-3-1-2-7(4-8,5-8)6(10)11/h1-5,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOAGBGBTWMTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
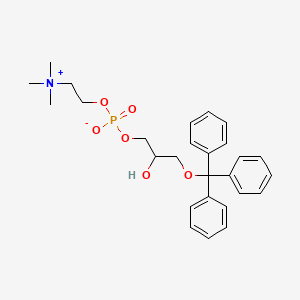
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)
![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)
![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B12293619.png)
![Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester](/img/structure/B12293625.png)
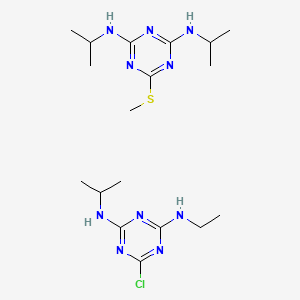
![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)
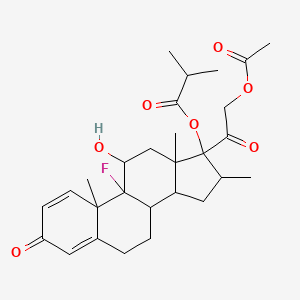
![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)
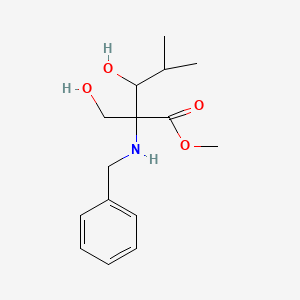
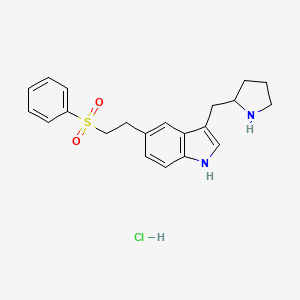
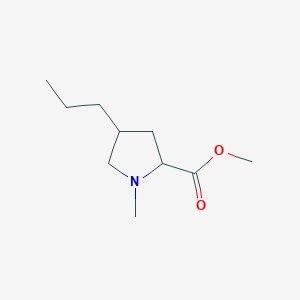
![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)
![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)
